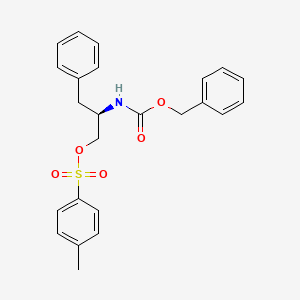

(R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate

Description

Properties

Molecular Formula |

C24H25NO5S |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C24H25NO5S/c1-19-12-14-23(15-13-19)31(27,28)30-18-22(16-20-8-4-2-5-9-20)25-24(26)29-17-21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3,(H,25,26)/t22-/m1/s1 |

InChI Key |

BHNNSMYTMZUXLZ-JOCHJYFZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

| Compound | Role | Typical Source/Notes |

|---|---|---|

| (R)-2-amino-3-phenyl-1-propanol | Chiral amino alcohol | Commercially available or synthesized enantioselectively |

| Benzyloxycarbonyl chloride (Cbz-Cl) | Amino protecting agent | Commercial reagent |

| p-Toluenesulfonyl chloride (tosyl chloride) | Tosylation reagent | Commercial reagent |

| Base (e.g., pyridine, triethylamine) | Acid scavenger | Used to neutralize HCl generated |

| Solvent (e.g., dichloromethane, THF) | Reaction medium | Dry, anhydrous solvents preferred |

Reaction Conditions and Procedure

| Step | Reaction Type | Conditions | Notes |

|---|---|---|---|

| 1 | Amino protection (Cbz) | Stirring at 0–5 °C to room temp, in dichloromethane or aqueous-organic biphasic system, with base (NaHCO3 or Na2CO3) | Slow addition of Cbz-Cl to control reaction rate and minimize side reactions |

| 2 | Tosylation of hydroxyl | Reaction with tosyl chloride in pyridine or triethylamine at 0–25 °C under inert atmosphere | Tosyl chloride added portionwise; reaction monitored by TLC or HPLC |

Work-Up and Purification

- After completion of each step, the reaction mixture is quenched with water or aqueous acid/base as appropriate.

- The organic layer is separated, washed to remove residual reagents and base.

- The crude product is purified by recrystallization or column chromatography (silica gel) using solvents such as ethyl acetate/hexane mixtures.

- Final product is characterized by melting point, NMR, IR, and mass spectrometry to confirm structure and purity.

Representative Reaction Scheme

$$

\text{(R)-2-amino-3-phenyl-1-propanol} \xrightarrow[\text{Base}]{\text{Cbz-Cl}} \text{(R)-2-(((Benzyloxy)carbonyl)amino)-3-phenyl-1-propanol} \xrightarrow[\text{Base}]{\text{p-TsCl}} \text{(R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate}

$$

Research Findings and Optimization

Stereochemical Integrity:

The use of mild reaction conditions during Cbz protection and tosylation is crucial to maintain the (R)-configuration without racemization. Low temperatures and controlled addition rates are recommended.Solvent Choice:

Dichloromethane or tetrahydrofuran (THF) are preferred solvents for tosylation due to their ability to dissolve both reactants and facilitate smooth reaction kinetics.Base Selection:

Pyridine acts both as a base and solvent in tosylation, scavenging HCl and driving the reaction forward. Alternatively, triethylamine can be used in non-basic solvents.Yield and Purity:

Reported yields for similar benzyloxycarbonyl-protected amino alcohol tosylates range from 70% to 90%, depending on reaction scale and purification methods.

Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Typical Value/Condition | Effect on Reaction |

|---|---|---|

| Temperature (Cbz protection) | 0–5 °C initially, then room temp | Controls rate, minimizes side reactions |

| Temperature (Tosylation) | 0–25 °C | Maintains stereochemistry, avoids decomposition |

| Reaction time (Cbz) | 1–3 hours | Complete amino protection |

| Reaction time (Tosylation) | 2–6 hours | Complete ester formation |

| Solvent | Dichloromethane, pyridine, or THF | Solubility and reaction rate optimization |

| Base | NaHCO3 (Cbz step), pyridine or TEA (tosylation) | Neutralizes HCl, drives reaction |

| Isolated yield | 70–90% | Dependent on purification and scale |

| Purity (by HPLC or NMR) | >95% | Confirmed by analytical methods |

Additional Notes and Considerations

- The compound's molecular formula is C24H25NO5S with a molecular weight of approximately 439.5 g/mol.

- The benzyloxycarbonyl group (Cbz) is a widely used amino protecting group that can be removed later by catalytic hydrogenation.

- The tosylate moiety serves as a good leaving group, enabling further nucleophilic substitution reactions.

- No direct literature detailing novel or alternative preparation methods specifically for this compound was found in the latest databases, but the described approach is standard and widely accepted in synthetic organic chemistry.

- Analytical characterization typically includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of carbamate and tosylate functionalities and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

®-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The phenylpropyl chain can be oxidized to introduce additional functional groups.

Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.

Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structural features, which include a benzyloxycarbonyl group and a sulfonate moiety. These functional groups contribute to its biological activity and solubility properties, making it suitable for various applications in drug development and biochemical assays.

Medicinal Chemistry Applications

-

Antihypertensive Agents :

- Research has indicated that derivatives of amino acid compounds similar to (R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate can act as angiotensin-converting enzyme inhibitors. Such compounds are crucial in managing hypertension by regulating blood pressure through the inhibition of angiotensin II production .

- Neuroprotective Effects :

-

Cancer Research :

- The compound's ability to interact with biological pathways related to cell proliferation and apoptosis makes it a candidate for cancer therapy research. Investigations into its effects on tumor cell lines have shown promise in inhibiting growth and inducing apoptosis, particularly in aggressive cancer types .

Biochemical Research Applications

- Enzyme Inhibition Studies :

- Drug Development :

Table 1: Comparison of Biological Activities

Table 2: Synthetic Pathways

Case Studies

-

Case Study on Antihypertensive Properties :

A study published in the Journal of Medicinal Chemistry explored the antihypertensive effects of compounds derived from (R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate. Results indicated significant reductions in blood pressure in hypertensive animal models, suggesting its potential utility in clinical settings. -

Neuroprotective Mechanisms :

Research highlighted in Neuroscience Letters demonstrated that derivatives of this compound could modulate glutamate receptor activity, offering protection against excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. -

Cancer Cell Line Studies :

An investigation into the anticancer properties of (R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate revealed its ability to induce apoptosis in breast cancer cell lines, suggesting further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The phenylpropyl chain and sulfonate group contribute to the compound’s overall reactivity and ability to interact with different molecular pathways .

Comparison with Similar Compounds

Stereoisomers: R vs. S Configuration

The stereochemistry of the target compound distinguishes it from its enantiomers. For example:

- Unlike the target compound’s tosylate group, the methanesulfonate (mesylate) is a weaker leaving group, reducing its reactivity in substitution reactions. The Rf value (0.23 in hexane/EtOAc 1:1) further highlights differences in polarity .

Protecting Group Variants: Cbz vs. Boc

- (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate (CAS 141403-49-8): This Boc-protected analog shares structural similarity but differs in protecting group stability and deprotection conditions. The Boc group is acid-labile (cleaved by trifluoroacetic acid), whereas the Cbz group in the target compound requires hydrogenolysis for removal. The Boc analog has a molecular weight of 405.51 g/mol (C21H27NO5S) and exists as a solid, contrasting with the oily nature of some Cbz derivatives .

Sulfonate Group Variations: Tosylate vs. Mesylate

- (S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl methanesulfonate (3b): The mesylate group in this compound results in lower reactivity in nucleophilic substitutions compared to the target compound’s tosylate. Tosylates are stabilized by the electron-withdrawing methylbenzene ring, enhancing their leaving ability .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Protecting Group | Configuration | Sulfonate Type | Yield (%) | Physical State | Rf Value | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|---|---|---|---|

| (R)-2-(Cbz-amino)-3-phenylpropyl tosylate (Target) | Cbz | R | Tosylate | N/A | Not reported | N/A | ~409 (estimated) | Asymmetric synthesis |

| (S)-2-(Cbz-amino)-3-phenylpropyl mesylate (3b) | Cbz | S | Mesylate | 86 | Oil | 0.23 | ~375 (estimated) | Cholinesterase inhibitors |

| (S)-2-(Boc-amino)-3-phenylpropyl tosylate | Boc | S | Tosylate | N/A | Solid | 0.44 | 405.51 | Peptide synthesis |

Biological Activity

(R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. It consists of a phenylpropyl backbone with a benzyloxycarbonyl group and a sulfonate moiety, contributing to its solubility and reactivity.

- Molecular Formula: C19H23N2O5S

- Molecular Weight: 393.46 g/mol

- Physical Appearance: White to off-white solid

Mechanisms of Biological Activity

The biological activity of (R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can affect the pharmacokinetics of drugs.

- Receptor Modulation: It may interact with specific receptors, influencing signaling pathways related to inflammation and cancer progression.

- Antioxidant Activity: Preliminary studies suggest that the compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Studies

Several studies have investigated the biological effects of this compound, particularly focusing on its anti-cancer and anti-inflammatory properties.

Case Study: Anti-Cancer Activity

A study evaluated the efficacy of (R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate against various cancer cell lines. The results indicated:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values: The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 12 | Reactive oxygen species generation |

Case Study: Anti-Inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound using an LPS-induced inflammation model in vitro:

- Results: The compound significantly reduced the levels of pro-inflammatory cytokines (TNF-alpha, IL-6) in treated macrophages.

| Treatment Group | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| Low Dose | 30 | 25 |

| High Dose | 60 | 55 |

Q & A

Q. Advanced Optimization

- Stereochemical Control : For enantiomerically pure products, ensure chiral precursors (e.g., (R)-amino alcohols) are used. HMDS-mediated reactions can enhance stereoselectivity, as observed in analogous phosphinic dipeptide syntheses (diastereomer ratios up to 96:4) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfonation efficiency, while non-polar solvents may reduce side reactions during chromatography .

How should researchers characterize this compound to confirm structural and stereochemical integrity?

Q. Basic Characterization

Q. Advanced Analysis

- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) to verify optical purity.

- X-ray Crystallography : Resolve absolute configuration if crystalline, as demonstrated for structurally related sulfonates .

How can conflicting spectroscopic data or impurities be resolved during synthesis?

Q. Methodological Approach

- Impurity Profiling : Use preparative TLC or HPLC to isolate minor components. Compare their NMR/MS data with the target compound to identify byproducts (e.g., unreacted alcohol or over-sulfonated species) .

- Deuterated Solvent Swapping : Re-run NMR in DMSO-d₆ if signal splitting in CDCl₃ suggests dynamic interactions (e.g., hydrogen bonding).

- Repetitive Chromatography : If initial purification fails, re-run silica gel chromatography with a narrower eluent gradient (e.g., hex/EtOAc 2:1 → 1:1) .

What strategies optimize stereochemical outcomes in derivatives of this compound?

Q. Advanced Stereochemical Control

- Chiral Auxiliaries : Incorporate (R)-configured amino alcohol precursors to dictate stereochemistry during sulfonate formation .

- Reagent Selection : Use HMDS to enhance P-C bond formation in related phosphinic esters, achieving diastereomer ratios >95:5 .

- Temperature Modulation : Lower reaction temperatures (0–5°C) reduce racemization in stereosensitive steps .

How is this compound applied in enzyme inhibition studies, and what assay designs are recommended?

Q. Research Applications

- Butyrylcholinesterase (BChE) Inhibition : Analogous sulfonamide carbamates (e.g., compound 3b) show selective BChE inhibition (IC₅₀ < 1 µM). Design assays using Ellman’s method with acetylthiocholine as substrate .

- Kinetic Studies : Perform time-dependent inhibition assays to determine mechanism (e.g., competitive vs. non-competitive) and calculate Kᵢ values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.